

SASS6 Interaction Partners in the Cell Cycle: An In-depth Technical Guide

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Introduction

Spindle Assembly Abnormal 6 (SASS6) is a cornerstone protein in the intricate process of centriole duplication, a fundamental event ensuring bipolar spindle formation and genomic stability during cell division. As a central component of the cartwheel structure, which establishes the nine-fold symmetry of the centriole, SASS6's interactions with its binding partners are tightly regulated throughout the cell cycle. Dysregulation of these interactions can lead to centrosome amplification, a hallmark of many cancers, making SASS6 and its associated pathways a critical area of investigation for both basic research and therapeutic development. This guide provides a comprehensive overview of the known SASS6 interaction partners, the quantitative data governing these interactions, detailed experimental protocols for their study, and visual representations of the key signaling pathways.

Core Interaction Partners of SASS6

The SASS6 interactome is dynamic, with key binding events orchestrated by cell cycle-dependent post-translational modifications, primarily phosphorylation. The central players in SASS6-mediated centriole duplication are Polo-like kinase 4 (PLK4) and STIL (SCL/TAL1 interrupting locus).

The PLK4-STIL-SASS6 Pathway: A Triad of Control

The initiation of procentriole formation is governed by a sequential and interdependent series of events involving PLK4, STIL, and SASS6.

- **PLK4 (Polo-like kinase 4):** As the master regulator of centriole duplication, PLK4 is a serine/threonine kinase that localizes to the mother centriole at the G1/S transition.^[1] Its kinase activity is essential for the recruitment of downstream components.
- **STIL (SCL/TAL1 interrupting locus):** STIL acts as a crucial scaffold protein. PLK4 phosphorylates STIL, a step that is critical for the subsequent recruitment of SASS6.^{[2][3][4]} The interaction between PLK4 and STIL is a prerequisite for centriole formation.^[2]
- **SASS6 Homodimerization and Oligomerization:** SASS6 exists as a homodimer in the cytoplasm.^[6] The coiled-coil domain of SASS6 mediates this dimerization. Upon recruitment to the centriole, SASS6 homodimers oligomerize via their N-terminal head domains to form the central hub of the cartwheel structure.^[6] This self-assembly is a critical step in establishing the nine-fold symmetry of the new centriole.

Other Key SASS6 Interaction Partners

Beyond the core triad, several other proteins have been identified as interacting with SASS6 at different stages of the cell cycle:

- **CEP135:** This protein is thought to connect the central hub of the cartwheel, formed by SASS6, to the outer microtubules, thereby stabilizing the growing centriole structure.^[7]
- **γ -Tubulin Ring Complex (γ -TuRC):** SASS6 has been shown to associate with the γ -TuRC, which is essential for microtubule nucleation.^[7] This interaction may play a role in the anchoring and growth of microtubules from the nascent centriole.
- **Degradation Machinery:** The levels of SASS6 are tightly controlled throughout the cell cycle to prevent centriole re-duplication. SASS6 is targeted for degradation by the anaphase-promoting complex/cyclosome (APC/C) and the SCF-FBXW5 E3 ubiquitin ligase complex.^[7]

Quantitative Data on SASS6 Interactions

While the qualitative interactions of SASS6 are well-documented, quantitative data such as binding affinities remain relatively sparse in the literature. The available data points to

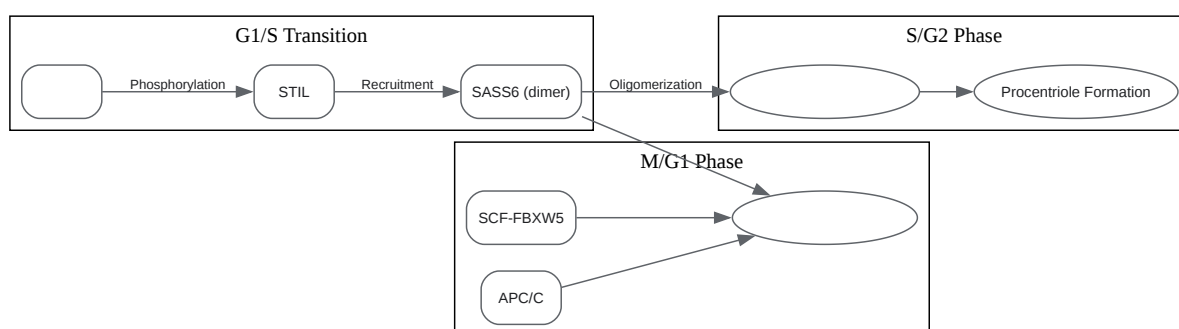
interactions of varying strengths that are often modulated by phosphorylation.

Interacting Partners	Method	Dissociation Constant (Kd)	Cell Cycle Phase	Reference(s)
SASS6 (self-association of N-terminal head domains)	Analytical Ultracentrifugation	~60–110 μ M	S phase	[6]

Further research is required to populate this table with comprehensive quantitative data for other key SASS6 interactions.

Signaling Pathways and Logical Relationships

The interplay between SASS6 and its partners is best understood through the visualization of the signaling cascades that govern centriole duplication.



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Core signaling pathway of SASS6 in centriole duplication.

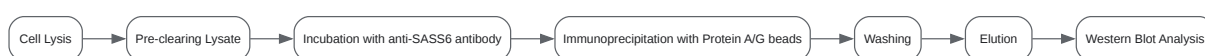
Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the SASS6 interactome.

Co-Immunoprecipitation (Co-IP) to Detect SASS6-STIL Interaction

This protocol is a generalized procedure for demonstrating the *in vivo* interaction between SASS6 and STIL.

Workflow Diagram:



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Workflow for Co-Immunoprecipitation of SASS6.

Protocol:

- Cell Lysis:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold PBS.
 - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).[8]
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (cell lysate).
- Pre-clearing the Lysate:
 - Add Protein A/G agarose beads to the cell lysate.

- Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
- Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
- Immunoprecipitation:
 - Add a primary antibody against SASS6 to the pre-cleared lysate.
 - Incubate overnight at 4°C with gentle rotation.
 - Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
 - Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Washing:
 - Wash the beads three times with ice-cold lysis buffer.
- Elution:
 - Resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against SASS6 and STIL, followed by appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using a chemiluminescence substrate.

Yeast Two-Hybrid (Y2H) Screening for SASS6 Interaction Partners

Y2H is a powerful technique to identify novel protein-protein interactions.^[4]

Workflow Diagram:



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Workflow for Yeast Two-Hybrid Screening.

Protocol:

- Plasmid Construction:
 - Clone the full-length SASS6 cDNA into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
 - A cDNA library is cloned into a prey vector (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD).
- Yeast Transformation:
 - Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library plasmids using the lithium acetate method.
- Selection of Interactors:
 - Plate the transformed yeast on selective media lacking tryptophan and leucine to select for cells containing both bait and prey plasmids.
 - Replica-plate the colonies onto high-stringency selective media lacking tryptophan, leucine, histidine, and adenine, and containing X- α -Gal to screen for reporter gene activation.
- Identification of Positive Clones:
 - Colonies that grow on the high-stringency media and turn blue are considered positive for an interaction.

- Isolate the prey plasmids from the positive yeast colonies.
- Sequence the cDNA insert in the prey plasmid to identify the SASS6-interacting protein.

Quantitative Mass Spectrometry for SASS6 Interactome Analysis

Quantitative immunoprecipitation-mass spectrometry (qIP-MS) can provide a global and quantitative view of the SASS6 interactome.

Workflow Diagram:



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